![molecular formula C13H11F3N2O3S B1394936 N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1257535-22-0](/img/structure/B1394936.png)
N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Overview
Description
N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, also known as PFI-3, is a potent and selective inhibitor of the histone methyltransferase SETD7. SETD7 is a key regulator of gene expression and plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and apoptosis. In recent years, PFI-3 has gained significant attention in the scientific community due to its potential applications in epigenetic research and cancer therapy.
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include the compound , are a key structural motif in active agrochemical ingredients . They are primarily used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines and their derivatives, including “N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide”, are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In addition to their use in human medicine, trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Fungicidal Activity
Pyrimidinamine derivatives, which can be synthesized using pyridin-2-yloxy moiety (a component of the compound ), have shown excellent fungicidal activity . One such compound, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
Synthesis of Potent Inhibitors
The compound “6-bromo-N,N-bis (4-methoxybenzyl)-4-methyl-5- (trifluoromethyl)pyridin-2-amine” represents a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . This suggests that “N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide” could potentially be used in the synthesis of potent inhibitors.
Antimicrobial Potential
Imidazole containing compounds, which can be synthesized using derivatives of the compound , have shown good antimicrobial potential .
Therapeutic Agents for Leukemia
Compounds similar to “N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide”, such as Imatinib, are used as therapeutic agents to treat leukemia . They specifically inhibit the activity of tyrosine kinases .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine, like “N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide”, is becoming an increasingly important research topic . These compounds have unique biological activities and physical properties, making them valuable in the discovery of new agrochemicals, pharmaceuticals, and functional materials .
Mechanism of Action
Mode of Action
It can be inferred from related compounds that it likely inhibits the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death .
Biochemical Pathways
Based on its mode of action, it can be inferred that it affects the electron transport chain in the mitochondria, disrupting atp production and leading to cell death .
Result of Action
Based on its mode of action, it can be inferred that it leads to cell death by disrupting energy production .
This compound represents an interesting area of study for future research .
properties
IUPAC Name |
N-methyl-4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-17-22(19,20)10-7-5-9(6-8-10)21-12-4-2-3-11(18-12)13(14,15)16/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNNCTDFFFBXDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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